molecular formula C10H12Cl2N2 B565690 Isoquinolin-8-ylmethanamine dihydrochloride CAS No. 850734-84-8

Isoquinolin-8-ylmethanamine dihydrochloride

Cat. No. B565690
M. Wt: 231.1
InChI Key: GQPDNUJLVOFHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinolin-8-ylmethanamine dihydrochloride, also known as 8-Isoquinoline methanamine hydrochloride, is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C10H10N2 • 2HCl and a formula weight of 231.1 .


Molecular Structure Analysis

The molecular structure of Isoquinolin-8-ylmethanamine dihydrochloride can be represented by the SMILES notation: NCC1=C2C=NC=CC2=CC=C1.Cl.Cl . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

Isoquinolin-8-ylmethanamine dihydrochloride is a crystalline solid . It has a solubility of 5 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Rhodium(III)-Catalyzed Intermolecular Amidation : This study highlights the efficient catalysis of Rhodium(III) in the amidation of 8-methylquinolines with azides, leading to the formation of quinolin-8-ylmethanamine derivatives. This process is significant for its C(sp³)-H bond activation under oxidant-free conditions (Wang et al., 2014).

  • Ru(II)-Catalyzed Amidation Reactions : In this research, Ru(II)-catalyzed amidation of 8-methylquinolines with azides was developed, providing an example of mild reaction conditions and good yields in the synthesis of quinolin-8-ylmethanamines (Liu, Li, & Wang, 2015).

Biological and Pharmaceutical Research

  • Cytotoxic Evaluation of Quinolin-8-ylmethanamines : A study on the amination of 8-methylquinolines with azodicarboxylates under Rh(III) catalysis revealed the formation of quinolin-8-ylmethanamine derivatives. These derivatives were evaluated for cytotoxicity against human breast and prostate adenocarcinoma cells, highlighting their potential in cancer research (Jeong et al., 2017).

  • Isoquinoline Alkaloids in Drug Discovery : Isoquinoline alkaloids, including derivatives of Isoquinolin-8-ylmethanamine, have shown significant pharmacological and biological properties, making them important in biomedical research and drug discovery. This includes potential anticancer properties (Bhadra & Kumar, 2011).

  • Photodynamic Therapy for Breast Cancer : Research on the formation of an iron(III) complex involving pyridin-2-ylmethanamine and 8-hydroxyquinoline-2-carbaldehyde showed its application in photodynamic therapy for breast cancer, demonstrating significant anti-tumor activity (Zhu et al., 2019).

  • Isoquinoline-Degrading Bacteria : A study on the degradation of isoquinoline, a pollutant in coking wastewater, by a specific bacterial strain (Y-4) shows the potential for bioremediation applications. This strain can efficiently degrade isoquinoline and other polycyclic aromatic hydrocarbons (Guanghua et al., 2011).

  • Enzymatic Biosynthesis in Plants : Research on (S)‐norlaudanosoline synthase, the first enzyme in the benzylisoquinoline biosynthetic pathway, sheds light on the biosynthesis of isoquinoline alkaloids in plants. This is crucial for understanding the natural production of these compounds (Rueffer et al., 1981).

  • Isoquinoline Alkaloids in Clinical Drugs : A review of isoquinoline-based therapeutic drugs in clinical application or clinical trials highlights the significance of the isoquinoline ring as a privileged scaffold in drug design. This encompasses a range of treatments, including tumors, respiratory diseases, and cardiovascular ailments (Luo et al., 2020).

Safety And Hazards

Isoquinolin-8-ylmethanamine dihydrochloride is intended for research use only and is not for human or veterinary use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

isoquinolin-8-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;;/h1-5,7H,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPDNUJLVOFHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601005443
Record name 1-(Isoquinolin-8-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-8-ylmethanamine dihydrochloride

CAS RN

850734-85-9
Record name 1-(Isoquinolin-8-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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